Lumazine Synthase Inhibition: 5.3–16-Fold Weaker Than Its Oxidation Product, Establishing a Defined Baseline for Structure-Activity Optimization
2,7-Naphthyridine-1,3,6,8-tetrol inhibits Schizosaccharomyces pombe lumazine synthase with a Ki of 350 ± 76 μM (competitive inhibition). Its air-oxidation product, 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone, inhibits the same enzyme with Ki values of 66 ± 13 μM in Tris buffer and 22 ± 4 μM in phosphate buffer . This represents a 5.3-fold improvement in Tris buffer and a 15.9-fold improvement in phosphate buffer. Both compounds act via competitive inhibition, indicating they compete with the substrate at the active site . For procurement decisions, the parent tetrol serves as the essential synthetic precursor and the validated 'hit' benchmark; the oxidation product is a distinct chemical entity (CAS not co-listed) that requires separate sourcing. Among other lumazine synthase inhibitor chemotypes, the substrate analog 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione-derived compound 9 exhibits a Ki of 95 μM against Mycobacterium tuberculosis lumazine synthase ; the tetrol's Ki of 350 μM against S. pombe enzyme represents a weaker but structurally distinct starting point.
| Evidence Dimension | Lumazine synthase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 350 ± 76 μM (competitive inhibition, S. pombe lumazine synthase) |
| Comparator Or Baseline | Oxidation product (tetraazaperylenehexaone): Ki = 66 ± 13 μM (Tris buffer) and Ki = 22 ± 4 μM (phosphate buffer), same enzyme, competitive inhibition. Cross-chemotype comparator (compound 9): Ki = 95 μM, M. tuberculosis lumazine synthase. |
| Quantified Difference | 5.3-fold weaker than oxidation product (Tris); 15.9-fold weaker (phosphate); 3.7-fold weaker than compound 9 (cross-species, cross-chemotype comparison). |
| Conditions | S. pombe lumazine synthase; riboflavin displacement fluorescence assay; Tris vs. phosphate buffer; competitive inhibition mode confirmed kinetically. |
Why This Matters
This direct head-to-head comparison within the same publication provides the tetrol's validated potency as a baseline—users procuring the tetrol for lumazine synthase inhibitor development acquire a structurally characterized hit compound from which a 16-fold more potent derivative was evolved by simple air oxidation, enabling rational medicinal chemistry without de novo screening.
- [1] Zhang Y, Illarionov B, Bacher A, Fischer M, Georg GI, Ye QZ, Vander Velde D, Fanwick PE, Song Y, Cushman M. A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative. J Org Chem. 2007;72(8):2769–2776. doi:10.1021/jo062246d. View Source
- [2] Talukdar A, Breen M, Bacher A, Illarionov B, Fischer M, Georg G, Ye QZ, Cushman M. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. J Org Chem. 2009;74(15):5123–5134. (Compound 9, Ki = 95 μM vs. M. tuberculosis lumazine synthase.) View Source
